6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 1797712-88-9
Cat. No.: VC4403880
Molecular Formula: C14H14FN3O2S
Molecular Weight: 307.34
* For research use only. Not for human or veterinary use.
![6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1797712-88-9](/images/structure/VC4403880.png)
Specification
CAS No. | 1797712-88-9 |
---|---|
Molecular Formula | C14H14FN3O2S |
Molecular Weight | 307.34 |
IUPAC Name | 6-(4-fluoro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C14H14FN3O2S/c1-10-6-12(15)2-3-14(10)21(19,20)18-5-4-13-11(8-18)7-16-9-17-13/h2-3,6-7,9H,4-5,8H2,1H3 |
Standard InChI Key | KMOYZQVXGONQQN-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a tetrahydropyrido[4,3-d]pyrimidine core, with a sulfonyl group (-SO₂-) bridging the 6-position of the bicyclic system and a 4-fluoro-2-methylphenyl substituent. Key physicochemical properties are summarized below:
Property | Value |
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Molecular Formula | C₁₈H₁₇FN₃O₂S |
Molecular Weight | 365.41 g/mol |
logP | 3.98 (predicted) |
Hydrogen Bond Acceptors | 7 |
Polar Surface Area | 51.93 Ų |
SMILES Notation | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C(N=CN=C3)C2 |
The sulfonyl group enhances solubility and bioavailability, while the fluorine atom and methyl group on the phenyl ring influence electronic and steric interactions . The compound’s achirality simplifies synthetic routes and reduces stereochemical complications .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of pyrido[4,3-d]pyrimidines typically involves multicomponent reactions (MCRs) or stepwise cyclization strategies. For 6-sulfonyl derivatives, common approaches include:
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Sulfonation of Precursors: Reaction of tetrahydropyrido[4,3-d]pyrimidine intermediates with sulfonyl chlorides under basic conditions .
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Cyclocondensation: Combining pyrimidine derivatives with cyclic amines or aldehydes in the presence of catalysts .
A representative synthesis involves:
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Preparation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine via cyclization of 6-aminouracil with formaldehyde and aniline .
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Sulfonation using 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of triethylamine .
Optimization Challenges
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Regioselectivity: Ensuring sulfonation at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent) .
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Yield Improvements: Microwave-assisted synthesis and ultrasonic baths have been employed to enhance reaction efficiency (yields: 70–85%) .
Biological Activities and Mechanisms
Receptor Modulation
Pyrido[4,3-d]pyrimidines are potent modulators of tyrosine kinase and G-protein-coupled receptors (GPCRs). Specific findings include:
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C5a Receptor Antagonism: Analogous compounds (e.g., US8846656B2 derivatives) exhibit IC₅₀ values < 100 nM in C5a binding assays, suggesting anti-inflammatory potential .
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Axl/Mer Inhibition: Tetrahydropyrido[4,3-d]pyrimidines demonstrate selective Axl kinase inhibition (IC₅₀: 18–62 nM), relevant for cancer therapy .
Antimicrobial Activity
6-Sulfonyl derivatives show broad-spectrum antibacterial activity. For example:
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MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Mechanism: Disruption of bacterial cell membrane integrity via sulfonyl group interactions .
Pharmacological and Therapeutic Applications
Drug Likeness and ADME Profiles
Clinical Relevance
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